delta1-Tetrahydrocannabiorcol
Overview
Description
Delta1-Tetrahydrocannabiorcol is a phytocannabinoid found in the pollen of the Cannabis plant. It is a homologue of tetrahydrocannabinol and tetrahydrocannabivarin, with the alkyl side chain replaced by a smaller methyl group. Unlike tetrahydrocannabinol, this compound has negligible affinity for the CB1 and CB2 cannabinoid receptors, which means it does not have psychoactive effects. it is significantly more potent as an activator of the TRPA1 calcium channel, which plays an important role in pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delta1-tetrahydrocannabiorcol involves several steps, including reductions, deoxygenations, and Lewis acid cyclisation reactions. One common method involves the use of benzylidene acetone dienophiles and diene coupling partners under mildly Lewis acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from Cannabis pollen, followed by purification and chemical modification to obtain the desired compound. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used for the quantification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions: Delta1-tetrahydrocannabiorcol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Delta1-tetrahydrocannabiorcol has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-function relationships of cannabinoids.
Biology: Investigated for its role in modulating pain perception through the activation of TRPA1 calcium channels.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
Mechanism of Action
Delta1-tetrahydrocannabiorcol exerts its effects primarily through the activation of the TRPA1 calcium channel. Unlike tetrahydrocannabinol and tetrahydrocannabivarin, it has negligible affinity for the CB1 and CB2 cannabinoid receptors. The activation of TRPA1 channels plays a crucial role in pain perception and has been shown to produce analgesic effects via activation of spinal TRPA1 channels .
Comparison with Similar Compounds
Tetrahydrocannabinol (THC): The principal psychoactive constituent of cannabis, with high affinity for CB1 and CB2 receptors.
Tetrahydrocannabivarin (THCV): A homologue of tetrahydrocannabinol with a shorter alkyl side chain, also interacts with CB1 and CB2 receptors.
Cannabidiorcol: Another cannabinoid with a similar structure but different pharmacological properties.
Uniqueness: Delta1-tetrahydrocannabiorcol is unique in its negligible affinity for CB1 and CB2 receptors and its potent activation of the TRPA1 calcium channel. This distinct mechanism of action sets it apart from other cannabinoids like tetrahydrocannabinol and tetrahydrocannabivarin, which primarily exert their effects through cannabinoid receptors .
Properties
IUPAC Name |
(6aR,10aR)-3,6,6,9-tetramethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h7-9,12-13,18H,5-6H2,1-4H3/t12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDIPARNVYRVNW-CHWSQXEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC1)C(OC3=CC(=CC(=C23)O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336645 | |
Record name | Tetrahydrocannabiorcol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22972-65-2 | |
Record name | delta1-Tetrahydrocannabiorcol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrocannabiorcol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.1-TETRAHYDROCANNABIORCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D633LAJ19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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